molecular formula C22H20FN5O3 B2887341 7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421491-50-0

7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2887341
CAS RN: 1421491-50-0
M. Wt: 421.432
InChI Key: ZRELKRSVLMJSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through various methods. For instance, one method involves the reaction of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines in the presence of a copper catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Additionally, the compound contains ethoxybenzyl and fluorobenzyl groups attached to the pyrimidine ring.

Scientific Research Applications

Synthesis and Characterization

Pyrimidine derivatives, including those similar to the specified compound, have been synthesized and characterized for various purposes. The synthesis processes often involve the reaction of amino pyridines, anilines, and other nitrogen-containing components to create compounds with potential biological activity. Characterization includes techniques such as IR, 1H-NMR, 13C-NMR, and elemental analysis to elucidate their structures (Rauf et al., 2010).

Biological Activity

  • Urease Inhibition : Some pyrimidine derivatives have been evaluated for their urease inhibition properties, showing varying degrees of activity. This could indicate potential applications in treating conditions related to urease activity (Rauf et al., 2010).
  • Antibacterial and Antitumour Properties : The structural framework of pyrimidine derivatives lends itself to exploration for antibacterial and antitumour activities. Specific substitutions on the pyrimidine ring have been explored for enhancing these properties, demonstrating the versatility of these compounds in drug development (Huang et al., 2001; Bobek et al., 1979).
  • Herbicidal Activities : Certain pyrimidine derivatives exhibit herbicidal activities, indicating their potential use in agricultural applications. The specificity and potency of these compounds can be adjusted through molecular modifications (Huazheng, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

2-[(2-ethoxyphenyl)methylamino]-6-[(2-fluorophenyl)methyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-2-31-18-10-6-4-7-14(18)11-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)13-15-8-3-5-9-17(15)23/h3-10,12H,2,11,13H2,1H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRELKRSVLMJSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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